molecular formula C13H14N4O2S B2365070 6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone CAS No. 946855-76-1

6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone

Cat. No.: B2365070
CAS No.: 946855-76-1
M. Wt: 290.34
InChI Key: MYEZEXNTEBKOLN-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
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Biological Activity

6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive understanding.

  • Molecular Formula : C₁₁H₁₃N₅OS
  • Molecular Weight : 253.32 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents; limited solubility in water

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 2-thiouracil derivatives.
  • Functionalization : The introduction of the diazenyl group at the 5-position is achieved through diazotization reactions.
  • Final Modification : The propylthio group is added to enhance solubility and biological activity.

Antiviral Properties

Recent studies indicate that derivatives of pyrimidinone compounds exhibit significant antiviral activity, particularly against HIV-1. For instance, related compounds have shown:

  • EC50 Values : Ranging from 0.19 μM to over 1 μM against various strains of HIV-1, indicating potent inhibitory effects on viral replication .
  • Mechanism of Action : These compounds primarily act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to:

  • Substituent Effects : Variations in the aryl and alkyl groups at specific positions on the pyrimidine ring significantly affect antiviral potency.
  • Binding Affinity : Molecular modeling studies suggest that certain substitutions enhance binding to the target enzyme, thereby improving inhibitory activity .

Case Studies

  • Study on Antiviral Activity :
    • A series of pyrimidinone derivatives were tested for their ability to inhibit HIV-1 replication in MT-4 cells.
    • Results indicated that modifications at the C6 position led to enhanced activity against both wild-type and resistant strains of HIV .
  • Mechanistic Insights :
    • Inhibition assays demonstrated that these compounds effectively block reverse transcriptase activity, confirming their role as NNRTIs.
    • Resistance studies showed that certain derivatives maintained efficacy against common resistance mutations found in HIV strains .

Data Summary

PropertyValue
Molecular Weight253.32 g/mol
EC50 (against HIV-1)0.19 - 1.05 μM
MechanismNon-nucleoside RT inhibitor
SolubilityOrganic solvents

Properties

IUPAC Name

4-hydroxy-5-phenyldiazenyl-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-2-8-20-13-14-11(18)10(12(19)15-13)17-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEZEXNTEBKOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)N=NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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